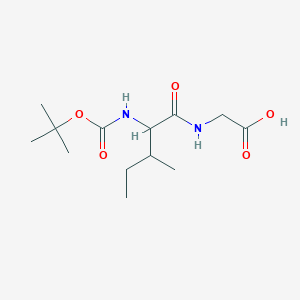

Boc-ile-gly-OH

Descripción

BenchChem offers high-quality Boc-ile-gly-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-ile-gly-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJXXJTWCMKBCI-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-Isoleucyl-Glycine

This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-L-isoleucyl-glycine (Boc-Ile-Gly-OH), a valuable dipeptide intermediate for researchers, scientists, and professionals in the field of peptide chemistry and drug development. By delving into its chemical and physical properties, reactivity, and applications, this document serves as an essential resource for the strategic design and execution of synthetic peptide projects.

Introduction: The Strategic Importance of Boc-Ile-Gly-OH

N-α-(tert-Butoxycarbonyl)-L-isoleucyl-glycine, commonly abbreviated as Boc-Ile-Gly-OH, is a protected dipeptide that serves as a crucial building block in the synthesis of more complex peptides and peptidomimetics. The tert-Butoxycarbonyl (Boc) protecting group on the N-terminus of the isoleucine residue provides robust protection under a variety of reaction conditions, yet it can be selectively removed under acidic conditions.[] This characteristic is fundamental to the Boc strategy in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2]

The presence of the sterically hindered isoleucine residue adjacent to the peptide bond presents unique challenges and considerations in peptide synthesis, particularly concerning coupling efficiency.[3] This guide will explore these aspects in detail, offering insights into overcoming potential synthetic hurdles. The C-terminal glycine residue provides a non-chiral, flexible linker point for further chain elongation.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Boc-Ile-Gly-OH is paramount for its effective handling, storage, and application in synthesis.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 16257-05-9 | [4][5] |

| Molecular Formula | C₁₃H₂₄N₂O₅ | [4][5] |

| Molecular Weight | 288.34 g/mol | [4][5] |

| IUPAC Name | 2-[(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanamido]acetic acid | [4] |

| Synonyms | Boc-L-isoleucyl-glycine, N-(tert-butoxycarbonyl)-Ile-Gly, Boc-Ile-Gly | [4] |

Physical Properties

While extensive experimental data for some physical properties are not widely published, predicted values and data from analogous compounds provide useful estimates.

| Property | Value | Notes | Source |

| Appearance | White solid | Based on typical appearance of similar protected peptides. | [6] |

| Boiling Point | 499.6 ± 30.0 °C | Predicted | [4] |

| Density | 1.122 ± 0.06 g/cm³ | Predicted | [4] |

| pKa | 3.42 ± 0.10 | Predicted (for the carboxylic acid) | [4] |

| Storage Temperature | -15°C | Recommended for long-term stability. | [4] |

Solubility: Based on the structure, Boc-Ile-Gly-OH is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be low due to the hydrophobic Boc and isoleucine side chain, but it should be soluble in aqueous basic solutions through the deprotonation of the carboxylic acid.

Synthesis and Purification

The synthesis of Boc-Ile-Gly-OH is typically achieved through the coupling of Boc-L-isoleucine and a glycine ester, followed by saponification of the ester to yield the free carboxylic acid.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of Boc-Ile-Gly-OH.

Experimental Protocol: Synthesis of Boc-Ile-Gly-OH from its Methyl Ester[6]

This protocol details the saponification of Boc-L-Ile-Gly-OMe to yield the final product.

-

Dissolution: Dissolve Boc-L-Ile-Gly-OMe (e.g., 2.0 g, 6.6 mmol) in a 1:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water (H₂O) (e.g., 33 mL).

-

Saponification: To the solution, add lithium hydroxide monohydrate (LiOH·H₂O) (e.g., 0.6 g, 14.3 mmol) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction with 1N HCl and extract the product with ethyl acetate (EtOAc).

-

Drying and Concentration: Dry the combined organic layers over magnesium sulfate (MgSO₄) and concentrate under reduced pressure to yield Boc-L-Ile-Gly-OH as a white solid.

-

Purity: The resulting product can often be used in the next step without further purification, though recrystallization can be performed if necessary.[6]

Reactivity and Strategic Applications in Peptide Synthesis

The chemical reactivity of Boc-Ile-Gly-OH is centered around two key functional groups: the acid-labile Boc protecting group at the N-terminus and the C-terminal carboxylic acid.

N-Terminal Boc Group Deprotection

The removal of the Boc group is a critical step to enable further elongation of the peptide chain from the N-terminus. This is typically achieved under acidic conditions.

Common Deprotection Reagents and Conditions:

-

Trifluoroacetic Acid (TFA): A solution of 25-50% TFA in a non-polar solvent like dichloromethane (DCM) is commonly used for Boc deprotection in solid-phase peptide synthesis. The reaction is typically complete within 20-30 minutes at room temperature.[4]

-

HCl in Dioxane: For solution-phase synthesis, a 1-4 M solution of hydrogen chloride (HCl) in dioxane is another effective reagent for Boc removal.[7]

Mechanism of Boc Deprotection:

Caption: Mechanism of acid-catalyzed Boc deprotection.

C-Terminal Carboxylic Acid Activation and Coupling

To extend the peptide chain from the C-terminus of Boc-Ile-Gly-OH, the carboxylic acid must be activated to facilitate nucleophilic attack by the amino group of the incoming amino acid.

Key Considerations for Coupling:

The β-branched and sterically hindered nature of the isoleucine side chain can significantly slow down the coupling reaction.[3] To overcome this, highly efficient coupling reagents are recommended.

Recommended Coupling Reagents:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): These aminium-based reagents are highly effective for coupling sterically hindered amino acids like isoleucine. They rapidly form the activated ester in the presence of a tertiary base like diisopropylethylamine (DIEA).[3][8]

-

DCC (N,N'-Dicyclohexylcarbodiimide) with HOBt (Hydroxybenzotriazole): This is a classic coupling cocktail. HOBt is added to suppress racemization and improve coupling efficiency.[9]

Experimental Protocol: General Peptide Coupling using HATU[3]

-

Pre-activation: Dissolve Boc-Ile-Gly-OH (1 equivalent) and HATU (0.95 equivalents) in DMF. Add DIEA (2 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

-

Coupling: Add the pre-activated solution to the deprotected and neutralized amino-functionalized resin or the amino acid ester in solution.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours. For challenging couplings, the reaction time can be extended.

-

Monitoring: Monitor the completion of the reaction using a qualitative ninhydrin (Kaiser) test. A negative result (absence of blue color) indicates that all primary amines have been acylated.[4]

Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the α and β protons of the isoleucine and glycine residues, the isoleucine side chain protons, and the amide protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the Boc group, the amide bond, and the carboxylic acid, as well as signals for the quaternary carbon of the Boc group and the carbons of the isoleucine and glycine backbones and side chains. |

| FT-IR | Characteristic absorption bands for N-H stretching (amide), C=O stretching (urethane, amide, and carboxylic acid), and C-H stretching. |

| Mass Spectrometry | The molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) corresponding to the calculated molecular weight of 288.34 g/mol . |

| HPLC | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. |

Conclusion and Future Perspectives

Boc-L-isoleucyl-glycine is a strategically important dipeptide for the synthesis of complex peptide targets. Its well-defined chemical properties and the established protocols for the manipulation of its protecting and reactive groups make it a reliable synthetic intermediate. The primary challenge associated with its use, the steric hindrance of the isoleucine residue, can be effectively managed through the selection of modern, highly efficient coupling reagents. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the utility of well-characterized building blocks like Boc-Ile-Gly-OH will remain indispensable to the scientific community.

References

-

Guryanov, I., et al. (2018). Boc deprotection conditions tested. ResearchGate. [Link]

-

Oriental Journal of Chemistry. (2015). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. [Link]

-

Aapptec. Boc-L-Amino Acids for Peptide Synthesis. [Link]

-

The Royal Society of Chemistry. Experimental Procedures. [Link]

-

PubMed. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. [Link]

-

Aapptec. Coupling Reagents. [Link]

Sources

Stability and Storage of Boc-Ile-Gly-OH: An In-depth Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for the dipeptide Boc-L-isoleucyl-L-glycine (Boc-Ile-Gly-OH). As a crucial building block in peptide synthesis and various research applications, understanding its chemical stability profile is paramount to ensure its integrity and the reliability of experimental outcomes. This document synthesizes field-proven insights with established chemical principles to offer a practical guide on the intrinsic stability of Boc-Ile-Gly-OH, its primary degradation pathways, recommended long-term and in-solution storage conditions, and robust analytical methodologies for its stability assessment.

Introduction to Boc-Ile-Gly-OH: A Versatile Dipeptide Intermediate

N-tert-butoxycarbonyl-L-isoleucyl-L-glycine, commonly abbreviated as Boc-Ile-Gly-OH, is a protected dipeptide frequently employed in the synthesis of more complex peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the isoleucine residue provides stability against basic and nucleophilic conditions, making it an orthogonal protecting group strategy in peptide chemistry.[1] Its stability allows for the selective deprotection of other protecting groups and facilitates controlled peptide chain elongation.[] The integrity of this starting material is critical, as any degradation can introduce impurities that are often difficult to separate from the final product, potentially impacting yield, purity, and biological activity.

Below is the chemical structure of Boc-Ile-Gly-OH:

Caption: Chemical structure of Boc-Ile-Gly-OH.

Intrinsic Chemical Stability

The stability of Boc-Ile-Gly-OH is primarily dictated by the robustness of the tert-butoxycarbonyl (Boc) protecting group and the amide (peptide) bond.

-

The Boc Protecting Group: The Boc group is known for its stability under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1][] This stability is a cornerstone of its utility in peptide synthesis. However, it is inherently labile to acidic conditions.[1] The acid-catalyzed removal of the Boc group proceeds through the formation of a stable tert-butyl cation, leading to the free amine.[3]

-

The Peptide Bond: The amide bond between the isoleucine and glycine residues is generally stable. However, like all peptide bonds, it is susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.

-

Solid-State Stability: In its solid, crystalline form, Boc-Ile-Gly-OH is expected to be highly stable when protected from adverse environmental factors. Boc-protected amino acids and peptides are known to be storable for extended periods without decomposition under appropriate conditions.[][5]

Primary Degradation Pathways

Understanding the potential degradation pathways is crucial for establishing appropriate storage and handling procedures. Forced degradation studies, which intentionally stress a molecule, help to elucidate these pathways.[6][7] For Boc-Ile-Gly-OH, the primary degradation routes are:

-

Acid-Catalyzed Hydrolysis of the Boc Group: This is the most significant and predictable degradation pathway. Exposure to acidic conditions will lead to the cleavage of the Boc group, yielding the free dipeptide, Ile-Gly-OH, and byproducts such as isobutylene and carbon dioxide. This is the intended reaction for deprotection in peptide synthesis but represents degradation during storage.[3]

-

Hydrolysis of the Peptide Bond: Under more extreme acidic or basic conditions, the peptide bond can be cleaved, resulting in the formation of Boc-isoleucine and glycine.

-

Racemization of the Isoleucine Residue: Amino acids can undergo racemization (or epimerization in the case of isoleucine) at the α-carbon, converting the L-enantiomer to a mixture of L- and D-isomers. This process is often base-catalyzed and can be accelerated by elevated temperatures.[8] While less of a concern for the final peptide, it is a critical parameter to monitor in the starting material.

-

Oxidative Degradation: While isoleucine and glycine are not among the most readily oxidized amino acids like methionine or cysteine, oxidative conditions, particularly in the presence of metal ions, could potentially lead to degradation.[9]

Caption: Primary degradation pathways for Boc-Ile-Gly-OH.

Recommended Storage Conditions

Based on the stability profile of Boc-protected peptides and general laboratory best practices, the following storage conditions are recommended for Boc-Ile-Gly-OH:

| Form | Temperature | Duration | Additional Conditions |

| Solid (Powder) | -20°C | Long-term (years) | Store in a tightly sealed container, protected from light and moisture. A desiccator is recommended. |

| 4°C | Short-term (months) | Store in a tightly sealed container, protected from light and moisture. | |

| In Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use a suitable, dry solvent. |

| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use a suitable, dry solvent. |

Data for similar compounds such as Boc-Gly-Gly-OH and Boc-L-Leu-OH support these recommendations.[10][11]

Analytical Methodologies for Stability Assessment

A robust analytical method is essential to monitor the purity and stability of Boc-Ile-Gly-OH. A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.[12]

5.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity and stability of peptides.

5.1.1. Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a validated stability-indicating method.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic Acid (FA)

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 210-220 nm

-

Injection Volume: 10 µL

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

-

Sample Preparation:

-

Accurately weigh and dissolve Boc-Ile-Gly-OH in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.[13]

-

-

Data Analysis:

-

Calculate the percentage purity of Boc-Ile-Gly-OH by dividing the peak area of the main component by the total area of all peaks.

-

Caption: A typical workflow for HPLC purity analysis.

5.2. Chiral HPLC for Racemization Analysis

To specifically assess the racemization of the isoleucine residue, a chiral HPLC method is required. This typically involves either a chiral stationary phase or derivatization with a chiral reagent followed by separation on a standard C18 column.[8][14]

5.3. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass spectrometry is invaluable for confirming the molecular weight of Boc-Ile-Gly-OH and for identifying the structure of any degradation products.[15][16] NMR spectroscopy can provide detailed structural information and can be used to monitor the degradation process by observing changes in the chemical shifts of the protons and carbons in the molecule.[11][17][18]

Protocol for a Forced Degradation Study

A forced degradation study is essential for understanding the stability of Boc-Ile-Gly-OH and for validating the stability-indicating nature of the analytical method.[12][19]

-

Objective: To generate potential degradation products of Boc-Ile-Gly-OH under various stress conditions.

-

Procedure:

-

Prepare stock solutions of Boc-Ile-Gly-OH (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Subject aliquots of the stock solution to the following stress conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Degradation: Incubate a solution and a solid sample at 80°C for 48 hours.

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) and fluorescent light for a defined period.

-

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the working concentration for HPLC analysis.

-

Analyze all stressed samples, along with a control sample (stored under normal conditions), using the developed stability-indicating HPLC method.

-

The goal is to achieve 5-20% degradation of the main peak to ensure that the method can resolve the degradation products from the parent compound.[12]

-

Conclusion

Boc-Ile-Gly-OH is a chemically stable dipeptide in its solid form when stored under appropriate conditions. The primary liabilities are its susceptibility to acid-catalyzed hydrolysis of the Boc group and, to a lesser extent, racemization of the isoleucine residue under basic conditions. For optimal stability and to ensure the integrity of this critical reagent, it is imperative to store Boc-Ile-Gly-OH in its solid form at -20°C, protected from light and moisture. When in solution, storage at -80°C is recommended for longer-term use. The implementation of a validated stability-indicating HPLC method is crucial for the routine quality control and stability monitoring of Boc-Ile-Gly-OH.

References

- Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. J-Stage.

- Sample Preparation – HPLC.

- Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. PubMed.

- isoleucine degradation | P

- A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH. Benchchem.

- Amino Acid Analysis by HPLC. BOC Sciences.

- Understanding Boc protection and deprotection in peptide synthesis. Benchchem.

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom

- Boc-Gly-Gly-OH. Chem-Impex.

- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.

- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.

- How to Cut HPLC Sample Preparation Time for Deriv

- Forced Degradation Studies: Regulatory Considerations and Implement

- Peptide Stability and Potential Degradation P

- Boc-Gly-OH. Advanced ChemTech.

- Proteins & Peptides Forced Degradation Studies.

- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.

- Boc-Gly-OH = 99.0 T 4530-20-5. Sigma-Aldrich.

- Instability of Peptide and Possible Causes of Degrad

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences Amino Acid.

- Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011. Thermo Fisher Scientific.

- Biochemistry | Isoleucine Deamination & Oxid

- Product D

- Boc-Gly-Gly-OH | Amino Acid Deriv

- A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-His(Boc)

- 1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram.

- Use of 13C labeling and NMR spectroscopy for the investigation of degradation p

- synthesis and mass spectral analysis of hd degradation products.

- Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry.

- Mass spectrometric assignment of Smith degradation glycopeptides derived

- Why Fmoc-Protected Amino Acids Domin

- On the Utility of Chemical Strategies to Improve Peptide Gut Stability.

- On the Utility of Chemical Strategies to Improve Peptide Gut Stability. PubMed Central - NIH.

- (PDF) NMR of peptides.

- Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. PMC - NIH.

- N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288. PubChem.

- On the Utility of Chemical Strategies to Improve Peptide Gut Stability.

- Differentiation of leucine and isoleucine residues using relative intensities of fragment ions of MALDI-TOF/TOF.

Sources

- 1. Isoleucine | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 7. biopharmaspec.com [biopharmaspec.com]

- 8. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biopharminternational.com [biopharminternational.com]

A Senior Application Scientist's Guide to Commercial Sourcing and Application of Boc-Ile-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boc-Ile-Gly-OH in Peptide Synthesis

N-tert-Butoxycarbonyl-L-isoleucyl-L-glycine (Boc-Ile-Gly-OH) is a dipeptide building block of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring the sterically hindered amino acid isoleucine, presents unique challenges and opportunities in the synthesis of complex peptides. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the N-terminus, which is readily removed under acidic conditions, a cornerstone of the Boc/Bzl strategy in peptide synthesis.[1][2] This guide provides a comprehensive overview of commercial suppliers for this crucial reagent, guidance on quality assessment, and detailed protocols for its effective utilization in peptide synthesis.

Visualizing the Core Moiety: The Chemical Structure of Boc-Ile-Gly-OH

Caption: Chemical structure of Boc-Ile-Gly-OH.

Commercial Suppliers: A Comparative Analysis

Sourcing high-quality Boc-Ile-Gly-OH is a critical first step for any research or development program. The purity and characterization of this starting material directly impact the success of subsequent synthetic steps. Below is a comparative table of notable commercial suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |

| ChemicalBook | BOC-ILE-GLY-OH | 16257-05-9 | Varies by supplier | Varies by supplier | A directory listing multiple suppliers, allowing for price and availability comparison.[3][4] |

| AAPPTec | Boc-Ile-OH 1/2H2O | 204138-23-8 | Lot-specific | 100 g, 250 g | Note that this is the isoleucine monomer, often a starting material for the dipeptide synthesis.[5] |

| Various Suppliers | Boc-Gly-OH | 4530-20-5 | ≥98% to ≥99% | 5 g to bulk | The glycine component is widely available from suppliers like Sigma-Aldrich, Thermo Scientific, and Chem-Impex.[6][7][8][9][10][11] |

| MedchemExpress | Boc-Gly-Gly-OH | 31972-52-8 | ≥97.0% (NMR) | Varies | While not the exact dipeptide, this supplier offers a related Boc-protected dipeptide with documented purity.[12][13] |

| Chem-Impex | Boc-Gly-Gly-OH | 31972-52-8 | ≥ 98% (HPLC) | Varies | Another supplier of a related dipeptide, providing an indication of available quality for similar compounds.[14] |

Expert Insight: When selecting a supplier, it is imperative to request a lot-specific Certificate of Analysis (CoA). This document should provide detailed information on purity (typically determined by HPLC and NMR), water content, and residual solvent levels. For GMP applications, supplier qualification and auditing are essential.

Quality Control and In-House Verification: A Prudent Approach

Upon receipt of Boc-Ile-Gly-OH, it is best practice to perform in-house quality control to verify the supplier's CoA. This ensures the integrity of your synthetic process from the outset.

Recommended Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): To confirm purity and identify any potential impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or residual solvents.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Karl Fischer Titration: To accurately determine the water content, which is crucial for calculating accurate molar equivalents in subsequent reactions.

Workflow for Supplier Selection and Quality Verification

Caption: A logical workflow for selecting and verifying a commercial supplier of Boc-Ile-Gly-OH.

Application in Peptide Synthesis: A Detailed Protocol

The primary application of Boc-Ile-Gly-OH is in solid-phase peptide synthesis (SPPS). The following protocol outlines a standard coupling procedure.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling of Boc-Ile-Gly-OH

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Boc-Ile-Gly-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

-

Washing solvents (DMF, DCM, Methanol)

-

Deprotection solution (e.g., Trifluoroacetic acid - TFA in DCM)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

-

Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide. For Boc-SPPS, this step is for the preceding amino acid.[15]

-

Washing: Thoroughly wash the resin with DMF, followed by DCM, and then DMF again to remove residual deprotection solution and byproducts.

-

Activation of Boc-Ile-Gly-OH:

-

In a separate vessel, dissolve Boc-Ile-Gly-OH (1.5-3 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 1.4-2.9 equivalents) in DMF.

-

Add DIPEA (3-6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes. The sterically hindered nature of isoleucine may necessitate the use of a more potent coupling reagent like HATU for optimal results.[16]

-

-

Coupling:

-

Add the activated Boc-Ile-Gly-OH solution to the resin.

-

Agitate the reaction vessel for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Cycle Repetition: For the synthesis of longer peptides, repeat the deprotection, washing, and coupling steps with the next desired amino acid.

-

Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in the case of Boc-SPPS.[2][15]

Conclusion

The successful incorporation of Boc-Ile-Gly-OH into a peptide sequence is dependent on the careful selection of a high-quality commercial source and the optimization of coupling conditions to overcome the steric hindrance of the isoleucine residue. By implementing a robust supplier qualification and in-house quality control process, and by utilizing appropriate coupling reagents and reaction monitoring, researchers can confidently and efficiently synthesize their target peptides. This guide provides the foundational knowledge and practical protocols to achieve these objectives.

References

- Benchchem. Application Notes and Protocols for Boc-L-Ile-OH in Solution-Phase Peptide Synthesis. Benchchem. Accessed January 15, 2026. .

- MedchemExpress. Boc-Gly-Gly-OH | Amino Acid Derivative. MedchemExpress.com. Accessed January 15, 2026. .

- Ana, M. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed January 15, 2026. .

- Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Published December 13, 2007. Accessed January 15, 2026. .

- Opulent Pharma. N-Boc-glycine. Opulent Pharma. Accessed January 15, 2026. .

- ChemicalBook. BOC-ILE-GLY-OH | 16257-05-9. ChemicalBook. Accessed January 15, 2026. .

- Benchchem. Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. Benchchem. Accessed January 15, 2026. .

- Chem-Impex. Boc-glycine. Chem-Impex. Accessed January 15, 2026. .

- Methods and protocols of modern solid phase peptide synthesis. Published June 13, 2014. Accessed January 15, 2026. .

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. 2013. Accessed January 15, 2026. .

- The Chemical Versatility of Boc-Gly-Gly-OH in Organic Synthesis. Accessed January 15, 2026. .

- Synthesis of Boc-Gly. PrepChem.com. Accessed January 15, 2026. .

- N-(tert-Butoxycarbonyl)glycine | CAS No- 4530-20-5. Simson Pharma Limited. Accessed January 15, 2026. .

- Boc-Glycine, 5 g. Carl ROTH. Accessed January 15, 2026. .

- BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences. Accessed January 15, 2026. .

- Glycine-N-t-Boc (2,2-D₂, 98%).

- Glycine-N-t-Boc (¹⁵N, 98%).

- Boc-Ile-OH 1/2H2O [204138-23-8]. Aapptec Peptides. Accessed January 15, 2026. .

- Certificate of Analysis. MedchemExpress.com. Accessed January 15, 2026. .

- BOC-Glycine | 4530-20-5. ChemicalBook. Accessed January 15, 2026. .

- Boc-Gly-OH = 99.0 T 4530-20-5. Sigma-Aldrich. Accessed January 15, 2026. .

- Boc-Gly-OH [4530-20-5]. Aapptec Peptides. Accessed January 15, 2026. .

- BOC-ILE-GLY-OH synthesis. ChemicalBook. Accessed January 15, 2026. .

- BOC-Glycine, 99+%. Thermo Scientific Chemicals. Accessed January 15, 2026. .

- Boc-Gly-Gly-OH. Chem-Impex. Accessed January 15, 2026. .

- Boc-Gly-OH, 100 g (8530000100). MilliporeSigma® (Sigma-Aldrich). Accessed January 15, 2026. .

- N-(tert-Butoxycarbonyl)glycine N -methoxy-N -methylamide 98. Sigma-Aldrich. Accessed January 15, 2026. .

- Boc Gly Oh 25 G. Cenmed Enterprises. Accessed January 15, 2026. .

- Boc-Lys(Boc)-Gly-OH | CAS 120893-72-3. Santa Cruz Biotechnology. Accessed January 15, 2026. .

- Boc-Gly-OH = 99.0 T 4530-20-5. Sigma-Aldrich. Accessed January 15, 2026. .

- Application Notes and Protocols for the Deprotection of Boc-Gly-Ala-Leu-OH. Benchchem. Accessed January 15, 2026. .

- N-(tert-Butoxycarbonyl)glycine | 4530-20-5. Tokyo Chemical Industry (India) Pvt. Ltd. Accessed January 15, 2026. .

- Boc-Gly-OH = 99.0 T 4530-20-5. Sigma-Aldrich. Accessed January 15, 2026. .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BOC-ILE-GLY-OH | 16257-05-9 [m.chemicalbook.com]

- 4. BOC-ILE-GLY-OH synthesis - chemicalbook [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Boc-Glycine, 5 g, CAS No. 4530-20-5 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 8. ≥99.0% (T), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. BOC-Glycine, 99+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. alkalisci.com [alkalisci.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. chemimpex.com [chemimpex.com]

- 15. peptide.com [peptide.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of Protected Dipeptides in Synthetic Chemistry

An In-depth Technical Guide to N-tert-Butoxycarbonyl-Isoleucyl-Glycine (Boc-Ile-Gly)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide chemistry, N-protected dipeptides serve as fundamental building blocks for the synthesis of complex peptide sequences and peptidomimetics. The strategic use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is paramount to prevent undesirable side reactions and ensure precise control over peptide chain elongation. This guide focuses on N-tert-Butoxycarbonyl-Isoleucyl-Glycine (Boc-Ile-Gly), a dipeptide fragment of significant interest.

The constituent amino acids, isoleucine and glycine, offer unique structural and functional properties. Isoleucine, a chiral, hydrophobic amino acid, plays a crucial role in the folding and stability of proteins and peptides. Glycine, the simplest amino acid, provides conformational flexibility to peptide backbones. The Boc protecting group is an acid-labile group that temporarily blocks the α-amino functionality of the N-terminal isoleucine, preventing self-polymerization during peptide bond formation.[1] This protection is a cornerstone of the Boc/Bzl strategy in peptide synthesis and can be readily removed under moderate acidic conditions, such as with trifluoroacetic acid (TFA).[1][2]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Boc-isoleucyl-glycine, offering field-proven insights for its effective utilization in a laboratory setting.

Core Physicochemical Properties

While a specific CAS number for the dipeptide Boc-isoleucyl-glycine is not readily found in major chemical databases, its core properties can be determined from its constituent parts. The molecular weight is calculated based on the condensation of Boc-L-isoleucine and glycine.

| Property | Value | Source/Method |

| IUPAC Name | (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-methylpentanamido)acetic acid | IUPAC Nomenclature |

| CAS Number | Not readily available | |

| Molecular Formula | C₁₃H₂₄N₂O₅ | |

| Molecular Weight | 288.34 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds[2] |

| Solubility | Expected to be soluble in organic solvents like DMF, DCM, and methanol | Inferred from similar compounds[2][3] |

Calculation of Molecular Weight: The molecular weight is derived from the sum of the molecular weights of Boc-L-isoleucine (231.29 g/mol )[2][4] and glycine (75.07 g/mol ), minus the molecular weight of a water molecule (18.02 g/mol ) which is eliminated during peptide bond formation.

Synthesis of Boc-Isoleucyl-Glycine: A Methodological Overview

The synthesis of Boc-isoleucyl-glycine is typically achieved through a coupling reaction between N-terminally protected Boc-L-isoleucine and a C-terminally protected glycine, followed by deprotection of the glycine's C-terminus. Solution-phase peptide synthesis (SPPS) is a versatile method for producing dipeptides on a larger scale.[1]

Logical Workflow for Solution-Phase Synthesis

The synthesis involves the activation of the carboxylic acid of Boc-L-isoleucine, its coupling to the amino group of a glycine ester (e.g., glycine methyl ester), and subsequent saponification to yield the final product.

Caption: Workflow for the solution-phase synthesis of Boc-isoleucyl-glycine.

Experimental Protocol: Solution-Phase Synthesis of Boc-Ile-Gly-OH

This protocol describes a general procedure for the synthesis of Boc-isoleucyl-glycine.

Materials:

-

Boc-L-isoleucine

-

Glycine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-hydroxysuccinimide (NHS)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation of Boc-L-Isoleucine:

-

Dissolve Boc-L-isoleucine (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

-

Coupling Reaction:

-

In a separate flask, suspend glycine methyl ester hydrochloride (1 equivalent) in DCM and cool to 0°C.

-

Add TEA or DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes.

-

Filter the DCU precipitate from the activated ester solution.

-

Add the filtrate containing the activated Boc-L-isoleucine-NHS ester to the neutralized glycine methyl ester solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification of the Protected Dipeptide Ester:

-

Filter any newly formed DCU.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Ile-Gly-OMe.

-

Purify the crude product by flash column chromatography if necessary.

-

-

Saponification of the Methyl Ester:

-

Dissolve the purified Boc-Ile-Gly-OMe in a mixture of THF and water.

-

Cool the solution to 0°C and add LiOH (1.5 equivalents) in water.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to a pH of 2-3 with 1 M HCl.

-

Extract the product with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the final product, Boc-Ile-Gly-OH.

-

Applications in Research and Drug Development

Boc-isoleucyl-glycine is a valuable intermediate in several areas of pharmaceutical and chemical research:

-

Peptide Synthesis: It serves as a building block for the synthesis of larger peptides and proteins. The unique properties of isoleucine and glycine can be strategically incorporated into peptide sequences to modulate their structure and function.

-

Drug Discovery: Dipeptides and their derivatives are often explored as lead compounds in drug discovery.[] The incorporation of the isoleucine side chain can influence receptor binding and pharmacokinetic properties.[6]

-

Peptidomimetics: Boc-Ile-Gly can be modified to create peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability.

Characterization and Quality Control

The identity and purity of the synthesized Boc-isoleucyl-glycine should be confirmed using standard analytical techniques:

| Technique | Expected Outcome |

| ¹H NMR and ¹³C NMR | To confirm the chemical structure and the presence of all expected protons and carbons. |

| Mass Spectrometry (MS) | To verify the molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the characteristic functional groups (e.g., amide, carboxylic acid, carbamate). |

Conclusion

Boc-isoleucyl-glycine is a key intermediate in peptide chemistry, offering a combination of hydrophobicity, conformational flexibility, and a readily cleavable protecting group. While not a commercially off-the-shelf dipeptide, its synthesis is straightforward using established peptide coupling methodologies. This guide provides the foundational knowledge and a practical protocol for the synthesis and application of Boc-isoleucyl-glycine, empowering researchers and drug development professionals to leverage this versatile building block in their synthetic endeavors.

References

-

PrepChem.com. Synthesis of Boc-Gly. [Link]

-

PubChem. N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester. [Link]

-

Aapptec Peptides. Boc-Gly-OH [4530-20-5]. [Link]

-

PubChem. Isoleucylglycine. [Link]

-

FooDB. Showing Compound Isoleucyl-Glycine (FDB111936). [Link]

- Google Patents.

-

Organic Syntheses. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. [Link]

Sources

The Strategic Application of Boc-Isoleucyl-Glycine (Boc-Ile-Gly-OH) in Contemporary Biochemical Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foundational Understanding of Boc-Ile-Gly-OH

Boc-Ile-Gly-OH is a dipeptide derivative where the N-terminus of isoleucine is protected by a tert-butoxycarbonyl (Boc) group. This strategic protection is crucial in peptide synthesis, preventing unwanted side reactions at the amino group while allowing the carboxyl group of glycine to participate in peptide bond formation. The Boc group is favored for its stability under various conditions and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[1]

The unique structural combination of a sterically hindered, hydrophobic isoleucine residue and a flexible, simple glycine residue makes Boc-Ile-Gly-OH a valuable building block in the synthesis of peptides with specific conformational and biological properties.[2] The isoleucine component, with its β-branched side chain, can influence the secondary structure of a peptide, while the glycine provides a point of flexibility.[2]

Table 1: Physicochemical Properties of Boc-Ile-Gly-OH

| Property | Value | Source |

| CAS Number | 16257-05-9 | [3] |

| Molecular Formula | C13H24N2O5 | [3] |

| Molecular Weight | 288.34 g/mol | [3] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in organic solvents like DMF, DCM, and alcohols | General knowledge |

Core Application: A Versatile Building Block in Peptide Synthesis

The primary and most widespread application of Boc-Ile-Gly-OH is as a dipeptide building block in both solution-phase and solid-phase peptide synthesis (SPPS).[2] The use of pre-formed dipeptide units like Boc-Ile-Gly-OH offers several advantages over the stepwise addition of single amino acids, including:

-

Reduced synthetic cycles: Incorporating two amino acid residues in a single coupling step accelerates the overall synthesis process.

-

Minimized risk of racemization: The risk of epimerization at the C-terminal amino acid of the growing peptide chain is reduced.

-

Improved coupling efficiency: In some cases, particularly for "difficult" sequences, the use of a dipeptide can overcome poor coupling yields associated with single amino acid additions.

Standard Protocol for Boc-Solid Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Boc-Ile-Gly-OH into a peptide sequence using a manual Boc-SPPS strategy.

Materials and Reagents:

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Boc-Ile-Gly-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

Washing solvents (DCM, DMF, Isopropanol)

-

Cleavage cocktail (e.g., HF or TFMSA with scavengers)

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin in DCM in a reaction vessel.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.[1]

-

Washing: Thoroughly wash the resin with DCM, followed by isopropanol, and then DMF to remove residual TFA and by-products.

-

Neutralization: Neutralize the protonated N-terminus of the peptide-resin with a solution of 5-10% DIEA in DMF.[4]

-

Coupling of Boc-Ile-Gly-OH:

-

Pre-activate Boc-Ile-Gly-OH (1.5-3 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt) in DMF.

-

Add the activated Boc-Ile-Gly-OH solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature. The progress of the reaction can be monitored using a qualitative test like the Kaiser test.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

-

Repeat Synthetic Cycle: Repeat steps 2-6 for the incorporation of the next amino acid or dipeptide until the desired peptide sequence is assembled.

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a strong acid cleavage cocktail (e.g., liquid hydrogen fluoride) to cleave the peptide from the resin and remove the side-chain protecting groups.[4]

-

Purification and Analysis: Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Applications in Drug Discovery and Development

The Ile-Gly motif is a recurring structural element in a variety of biologically active peptides and peptidomimetics. Consequently, Boc-Ile-Gly-OH serves as a critical starting material for the synthesis of these potential therapeutic agents.

Development of Peptidomimetics for Neurodegenerative Diseases

Research into β-amyloid peptides, which are implicated in Alzheimer's disease, has led to the development of peptide isosteres to study and potentially inhibit amyloid aggregation. The synthesis of phosphinic acid pseudo-peptides of isoleucyl-glycine highlights the utility of the Ile-Gly scaffold in creating non-hydrolyzable peptide analogs.[5][6] These peptidomimetics, which replace the scissile peptide bond with a more stable linkage, are invaluable tools for probing enzyme-substrate interactions and for developing enzyme-resistant therapeutics.

Enzyme Inhibitors for Metabolic Diseases

The Ile-Gly sequence has been identified in peptides with inhibitory activity against key enzymes in metabolic pathways.

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: DPP-IV is a therapeutic target for type 2 diabetes as it degrades incretin hormones that stimulate insulin secretion.[7] Peptides and peptidomimetics that inhibit DPP-IV can prolong the action of these hormones. The discovery of naturally derived DPP-IV inhibitory peptides containing the Ile-Gly sequence suggests that Boc-Ile-Gly-OH is a valuable building block for synthesizing novel DPP-IV inhibitors.[7][8]

-

Angiotensin-Converting Enzyme (ACE) Inhibitors: ACE plays a crucial role in regulating blood pressure, and its inhibition is a major strategy for treating hypertension. Bioactive peptides derived from food sources have been shown to possess ACE inhibitory activity, and some of these contain the Ile-Gly motif.[9] This points to the potential of using Boc-Ile-Gly-OH in the development of novel antihypertensive agents.

Caption: Applications of Boc-Ile-Gly-OH in Drug Discovery.

Conclusion

Boc-Ile-Gly-OH is more than a simple protected dipeptide; it is a strategic tool in the arsenal of biochemists and medicinal chemists. Its utility extends from the routine efficiency it brings to peptide synthesis to its role as a key component in the rational design of sophisticated therapeutic agents. The presence of the Ile-Gly motif in a range of bioactive peptides underscores the importance of Boc-Ile-Gly-OH in the ongoing quest for novel treatments for neurodegenerative diseases, diabetes, and hypertension. As peptide-based therapeutics continue to gain prominence, the demand for well-characterized and versatile building blocks like Boc-Ile-Gly-OH is set to increase, solidifying its place as a cornerstone of modern drug discovery.

References

-

Benchchem. Ile-Gly | 868-28-0.

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

(2014). Methods and protocols of modern solid phase peptide synthesis.

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

UKR Publisher. (2025). Synthesis of Arylsulphonamoyl Phe-Gly-Dipeptide Carboxamide Derivatives and Their In-Silico and In-Vitro Properties.

-

PrepChem.com. Synthesis of Boc-Gly.

-

ChemPep. Boc Solid Phase Peptide Synthesis.

-

MetaboAge. chemical-modeling.xlsx.

-

PMC - NIH. The development of bioactive peptides from dietary proteins as a dipeptidyl peptidase IV inhibitor for the management of type 2 diabetes.

-

ResearchGate. Phosphinic peptides as zinc metalloproteinase inhibitors | Request PDF.

-

Cambridge Core. (2013). Food protein hydrolysates as a source of dipeptidyl peptidase IV inhibitory peptides for the management of type 2 diabetes.

-

MDPI. Separation and Characterization of Antioxidative and Angiotensin Converting Enzyme Inhibitory Peptide from Jellyfish Gonad Hydrolysate.

-

FooDB. (2020). Showing Compound Isoleucyl-Glycine (FDB111936).

-

PubChem - NIH. Isoleucylglycine | C8H16N2O3 | CID 342532.

-

Human Metabolome Database. (2012). Showing metabocard for Isoleucyl-Glycine (HMDB0028907).

-

PubChem - NIH. Ile-Gly | C8H16N2O3 | CID 6992869.

-

ResearchGate. Metal Assisted Peptide Bond Hydrolysis: Chemistry, Biotechnology and Toxicological Implications | Request PDF.

-

Wikipedia. Glycylglycine.

-

ResearchGate. New Opinions on the Amidoalkylation of Hydrophosphorylic Compounds.

-

ResearchGate. (PDF) Beyond Bioisosterism: New Concepts in Drug Discovery.

Sources

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. Isoleucylglycine | C8H16N2O3 | CID 342532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The development of bioactive peptides from dietary proteins as a dipeptidyl peptidase IV inhibitor for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Food protein hydrolysates as a source of dipeptidyl peptidase IV inhibitory peptides for the management of type 2 diabetes | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 9. mdpi.com [mdpi.com]

Methodological & Application

The Strategic Utility of Boc-Ile-Gly-OH in Contemporary Drug Discovery

Abstract

N-tert-Butoxycarbonyl-L-isoleucyl-glycine (Boc-Ile-Gly-OH) is a specialized dipeptide building block poised for significant applications in modern drug discovery and development. Its unique structural features—a sterically hindered N-terminal isoleucine residue protected by a robust Boc group and a C-terminal glycine offering conformational flexibility—make it a valuable synthon in areas such as protease inhibitor design and targeted drug delivery. This guide provides an in-depth exploration of the rationale behind using Boc-Ile-Gly-OH, detailed protocols for its synthesis and subsequent coupling, and its prospective applications, particularly in the construction of peptide-drug conjugates (PDCs).

Introduction: The Scientific Rationale for Employing Boc-Ile-Gly-OH

The strategic selection of building blocks is paramount in the synthesis of complex therapeutic molecules. Boc-Ile-Gly-OH offers a compelling combination of properties rooted in the distinct characteristics of its constituent amino acids and the N-terminal protecting group.

-

The Role of the Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group widely used in peptide synthesis.[1] Its stability under a broad range of reaction conditions, excluding strong acids, allows for selective deprotection and stepwise elongation of peptide chains.[1][2] This feature is fundamental to controlling the synthetic pathway and preventing unwanted side reactions.

-

Isoleucine: Introducing Steric Hindrance and Hydrophobicity : The β-branched side chain of isoleucine introduces significant steric bulk.[3] In the context of protease inhibitors, this hydrophobicity can be crucial for effective binding to the hydrophobic pockets of enzyme active sites.[4] However, this same steric hindrance poses a considerable challenge during peptide bond formation, often leading to slow reaction rates and incomplete coupling if not addressed with appropriate reagents.[3][5]

-

Glycine: A Flexible Linker : As the simplest amino acid with no side chain, glycine provides maximal conformational flexibility. This property is highly desirable in linker chemistry, for instance in peptide-drug conjugates (PDCs), where a flexible linker can ensure that the conjugated drug molecule can adopt an optimal orientation to interact with its target upon cleavage.[6]

The combination of these features in Boc-Ile-Gly-OH makes it a premeditated choice for synthetic chemists aiming to introduce a specific dipeptide motif that can influence the biological activity and pharmacokinetic properties of a larger molecule.

Core Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of Boc-Ile-Gly-OH is essential for its effective use in the laboratory.

| Property | Value | Reference |

| IUPAC Name | (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-methylpentanamido)acetic acid | |

| CAS Number | 16257-05-9 | [7] |

| Molecular Formula | C13H24N2O5 | [7] |

| Molecular Weight | 288.34 g/mol | [7] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, DMF, DMSO. Insoluble in water. |

Key Applications in Drug Discovery

Building Block for Protease Inhibitors

Proteases are a class of enzymes deeply involved in a multitude of pathological processes, making them attractive targets for therapeutic intervention.[8] Many protease inhibitors are peptide or peptidomimetic in nature, designed to mimic the natural substrate of the enzyme.[7] The Isoleucine-Glycine (Ile-Gly) motif can be incorporated into the backbone of such inhibitors to interact with specific subsites of the protease active site. The hydrophobic side chain of isoleucine can occupy hydrophobic pockets (like the S2 pocket in some serine proteases), contributing to binding affinity and selectivity.

Causality in Experimental Design : When designing a synthetic route for a protease inhibitor incorporating the Ile-Gly motif, starting with the pre-formed Boc-Ile-Gly-OH dipeptide is often more efficient than a stepwise addition of glycine followed by the sterically hindered isoleucine. This approach quarantines the challenging coupling step to the synthesis of the dipeptide itself, which can be optimized in solution-phase before proceeding with more complex, multi-step syntheses.

Dipeptide Linker in Peptide-Drug Conjugates (PDCs)

Peptide-drug conjugates are an emerging class of targeted therapeutics that utilize a peptide to deliver a cytotoxic payload to specific cells, often cancer cells.[6][9] The linker connecting the peptide and the drug is a critical component, influencing the stability, solubility, and release mechanism of the conjugate.[9][10] Dipeptide linkers, such as Valine-Citrulline, are widely used as they can be designed to be cleaved by specific enzymes, like Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][6]

The Ile-Gly sequence offers a potential alternative for such cleavable linkers. The peptide bond C-terminal to the isoleucine could be susceptible to cleavage by certain proteases. Upon internalization of the PDC into the target cell, lysosomal proteases could cleave the linker, releasing the active drug.

Caption: Conceptual workflow of a Peptide-Drug Conjugate utilizing an Ile-Gly linker.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Boc-Ile-Gly-OH

This protocol describes the synthesis of Boc-Ile-Gly-OH from its constituent protected amino acid and amino acid ester, followed by saponification.

Principle of the Method : This protocol first forms the peptide bond between Boc-L-Isoleucine and Glycine methyl ester using a potent coupling reagent to overcome the steric hindrance of isoleucine. The resulting dipeptide ester is then hydrolyzed (saponified) to the desired carboxylic acid.

Caption: Workflow for the solution-phase synthesis of Boc-Ile-Gly-OH.

Materials:

-

Boc-L-Isoleucine (1.0 eq)

-

Glycine methyl ester hydrochloride (1.05 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (2.2 eq)

-

Tetrahydrofuran (THF), Methanol (MeOH), Water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Coupling Reaction: a. Dissolve Boc-L-Isoleucine (1.0 eq) in a minimal amount of DMF and add DCM. b. In a separate flask, suspend Glycine methyl ester hydrochloride (1.05 eq) in DCM. Add DIPEA (1.05 eq) and stir until the solution becomes clear. c. Add the glycine methyl ester solution to the Boc-L-Isoleucine solution. d. Cool the mixture to 0 °C in an ice bath. e. Add HATU (1.1 eq) and the remaining DIPEA (1.95 eq) to the reaction mixture. f. Allow the reaction to warm to room temperature and stir for 4-6 hours. g. Monitor the reaction by TLC or LC-MS until the starting material is consumed. h. Dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃, and brine. i. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-Ile-Gly-OMe. This intermediate can be used in the next step without further purification if it is of sufficient purity.

-

Saponification: a. Dissolve the crude Boc-L-Ile-Gly-OMe in a 1:1:1 mixture of THF:MeOH:H₂O.[10] b. Add LiOH·H₂O (2.2 eq) to the solution at room temperature.[10] c. Stir the mixture for 2-4 hours, monitoring the disappearance of the ester by TLC or LC-MS.[10] d. Upon completion, carefully acidify the reaction mixture to pH ~2-3 with 1N HCl.[10] e. Extract the product with EtOAc (3x).[10] f. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford Boc-L-Ile-Gly-OH as a white solid.[10]

Protocol 2: Coupling of Boc-Ile-Gly-OH to a Resin-Bound Amine

This protocol details the incorporation of the Boc-Ile-Gly-OH dipeptide into a growing peptide chain during solid-phase peptide synthesis (SPPS).

Self-Validating System : The success of this protocol relies on overcoming the steric hindrance of the N-terminal isoleucine of the dipeptide. The choice of a highly efficient coupling reagent like HCTU is critical.[2] A negative Kaiser test (or other amine test) after the coupling step validates the completion of the reaction. If the test is positive, a second coupling (double coupling) is required to drive the reaction to completion.[2]

Materials:

-

Fmoc-protected, resin-bound peptide with a free N-terminal amine (e.g., Rink Amide resin, 0.1 mmol scale)

-

Boc-Ile-Gly-OH (3.0 eq)

-

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 eq)

-

DIPEA (6.0 eq)

-

DMF (synthesis grade)

-

DCM

Procedure:

-

Resin Preparation: a. Swell the resin-bound peptide in DMF for 30 minutes in a peptide synthesis vessel. b. If the N-terminal amine is protected (e.g., with Fmoc), perform deprotection using 20% piperidine in DMF. c. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

Activation and Coupling: a. In a separate vial, dissolve Boc-Ile-Gly-OH (3.0 eq) and HCTU (2.9 eq) in a minimal amount of DMF. b. Add DIPEA (6.0 eq) to the solution and vortex for 1-2 minutes to pre-activate the dipeptide. c. Immediately add the activated dipeptide solution to the drained resin. d. Agitate the reaction vessel at room temperature for 2-4 hours. Elevated temperatures (e.g., 40-50°C) can be used to improve efficiency for this sterically hindered coupling.[2]

-

Washing and Monitoring: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents. c. Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., colorless beads for Kaiser test) indicates reaction completion. d. If the test is positive, repeat steps 2b-3c (double coupling).

-

Chain Elongation or Cleavage: a. The resin is now ready for the next step in the synthesis, which would be the acid-catalyzed deprotection of the Boc group to reveal the N-terminal amine of the isoleucine residue, allowing for further peptide chain elongation.

Conclusion

Boc-Ile-Gly-OH is more than a simple dipeptide; it is a strategic building block for addressing specific challenges in medicinal chemistry. Its application leverages the steric and hydrophobic properties of isoleucine for potential active site interactions while utilizing the flexibility of glycine in linker design. The primary synthetic challenge—the sterically hindered coupling of isoleucine—is manageable with modern, potent coupling reagents, as detailed in the provided protocols. As the demand for sophisticated therapeutics like targeted protease inhibitors and peptide-drug conjugates continues to grow, the utility of well-designed synthons such as Boc-Ile-Gly-OH will undoubtedly expand, making it a valuable tool for researchers and drug development professionals.

References

-

Bio-Synthesis Inc. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. (2022). Available at: [Link] (Accessed: January 15, 2026).

-

Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Available at: [Link] (Accessed: January 15, 2026).

-

An, Z., et al. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters. Available at: [Link] (Accessed: January 15, 2026).

-

PubMed. Efficient peptide coupling involving sterically hindered amino acids. (2007). Available at: [Link] (Accessed: January 15, 2026).

-

Alas, M., Saghaeidehkordi, A., & Lavasanifar, A. (2021). Peptide–Drug Conjugates with Different Linkers for Cancer Therapy. Journal of Medicinal Chemistry, 64(1), 194-225. Available at: [Link] (Accessed: January 15, 2026).

-

Alas, M., Saghaeidehkordi, A., & Lavasanifar, A. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC. Available at: [Link] (Accessed: January 15, 2026).

-

MDPI. Legume-Derived Bioactive Peptides in Type 2 Diabetes: Opportunities and Challenges. (2023). Available at: [Link] (Accessed: January 15, 2026).

-

University of Kansas, Department of Medicinal Chemistry. Design and Synthesis of Proteinase Inhibitors. Available at: [Link] (Accessed: January 15, 2026).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Legume-Derived Bioactive Peptides in Type 2 Diabetes: Opportunities and Challenges [mdpi.com]

- 5. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 9. "Peptide–Drug Conjugates with Different Linkers for Cancer Therapy" by Mona Alas, Azam Saghaeidehkordi et al. [digitalcommons.chapman.edu]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions with Boc-Ile-Gly-OH in SPPS

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for a common but critical challenge in Boc-based Solid-Phase Peptide Synthesis (SPPS): the prevention of side reactions when incorporating the Boc-Ile-Gly-OH dipeptide. Our goal is to equip you with the mechanistic understanding and practical protocols to ensure the integrity and yield of your synthesis.

Core Problem: The High Propensity for Diketopiperazine (DKP) Formation

When synthesizing a peptide with a C-terminal Glycine residue, followed by Isoleucine, a significant side reaction can occur after the deprotection of the Boc group from Isoleucine. The exposed N-terminal amine of the resin-bound H-Ile-Gly-Resin intermediate is perfectly positioned to attack the ester linkage anchoring the Glycine to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming the highly stable six-membered ring, cyclo(Ile-Gly), also known as a 2,5-diketopiperazine (DKP). This process is a major source of yield loss and results in a truncated final peptide.[1][2]

Q1: What is the primary side reaction involving Boc-Ile-Gly-OH, and what is the underlying mechanism?

A1: The primary and most problematic side reaction is the formation of diketopiperazine (DKP). This occurs after the successful coupling of Boc-Ile-Gly-OH and the subsequent removal of the Boc protecting group from the Isoleucine residue.

Mechanism:

-

Deprotection: The N-terminal Boc group of the Ile-Gly-Resin is removed using an acid, typically Trifluoroacetic Acid (TFA), exposing the free amine of the Isoleucine residue.[3][4]

-

Neutralization: The resulting ammonium salt is neutralized with a base (e.g., DIEA) to generate the free, nucleophilic amine.[5]

-

Intramolecular Cyclization: The N-terminal amine of Isoleucine attacks the carbonyl carbon of the Glycine residue's ester linkage to the solid support.

-

Cleavage: This attack cleaves the dipeptide from the resin, releasing it into the solution as the cyclic diketopiperazine, cyclo(Ile-Gly). The resin is left with a hydroxyl group, rendering it incapable of further chain elongation, leading to a truncated sequence and reduced overall yield.[6]

The diagram below illustrates this irreversible, yield-reducing side reaction.

Q2: How can I detect DKP formation in my crude peptide product?

A2: The most reliable methods for detecting DKP byproducts are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7]

-

HPLC: DKP is a small, neutral molecule that typically elutes early in a reverse-phase HPLC chromatogram. Look for an unexpected, sharp peak near the solvent front.

-

MS: Analyze the mass of the early-eluting peak. The expected monoisotopic mass for cyclo(Ile-Gly) is approximately 170.10 g/mol . Confirming this mass is a definitive indicator of DKP formation.

Troubleshooting Guides & Preventative Strategies

Successfully preventing DKP formation hinges on minimizing the time the deprotected and neutralized H-Ile-Gly-Resin exists before the next coupling reaction begins.

Q3: What is the most effective strategy to prevent DKP formation in Boc-SPPS?

A3: The single most effective strategy is to use an in situ neutralization/coupling protocol .[1][7][8] This approach avoids the standard procedure of separate neutralization and washing steps, during which the free amine has ample opportunity to cyclize.

In this protocol, the acidic trifluoroacetate salt of the deprotected amine is not neutralized by a separate base wash. Instead, the base required for neutralization is added simultaneously with the activated amino acid solution for the next coupling step. The N-terminal amine is thus acylated almost immediately upon its formation, outcompeting the intramolecular cyclization reaction.

Experimental Protocol 1: In Situ Neutralization/Coupling

This protocol is designed for coupling the third amino acid (AA3) to the H-Ile-Gly-Resin intermediate.

-

Resin Preparation:

-

Start with the fully protected Boc-Ile-Gly-Resin.

-

Swell the resin in Dichloromethane (DCM) for 30 minutes.[9]

-

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.[3]

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 25-30 minutes.

-

Drain the TFA solution.

-

-

Washing:

-

Wash the resin thoroughly to remove residual TFA. Use the following sequence:

-

DCM (3x)

-

Isopropanol (IPA) (2x)

-

DCM (3x)

-

-

Crucially, do not add a base at this stage. The N-terminus remains as a protonated TFA salt.

-

-

In Situ Neutralization and Coupling:

-

Activation Mixture (Prepare separately): In a clean vessel, dissolve the next Boc-protected amino acid (Boc-AA3-OH, 3 equivalents) and a coupling reagent like HBTU (2.9 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIEA) to the activation mixture (6-8 equivalents). The equivalents of DIEA are calculated to both neutralize the resin-bound TFA salt and facilitate the coupling reaction.

-

Allow the mixture to pre-activate for 1-2 minutes.[10]

-

Coupling: Add the complete activation mixture directly to the washed, acidic peptide-resin.

-

Agitate at room temperature for 1-2 hours.

-

-

Post-Coupling:

-

Perform a Kaiser test to confirm the completion of the coupling.[10]

-

Wash the resin with DMF and DCM to remove excess reagents and proceed with the synthesis.

-

Q4: Are there alternative strategies if in situ neutralization is insufficient?

A4: Yes. For extremely sensitive sequences, or as an alternative to optimizing coupling conditions, the "Dipeptide Block" strategy is highly effective. This method bypasses the problematic intermediate entirely.

Workflow: Instead of coupling Boc-Gly-OH followed by Boc-Ile-OH, you couple a pre-synthesized dipeptide, Boc-Ile-Gly-OH , in a single step to the resin-bound amino acid preceding it (or to the resin itself if it's the C-terminal block). This completely avoids the formation of the H-Ile-Gly-Resin intermediate, thus eliminating the possibility of DKP formation at this stage.[11]

Sources

- 1. peptide.com [peptide.com]

- 2. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]

- 3. chempep.com [chempep.com]

- 4. csbio.com [csbio.com]

- 5. peptide.com [peptide.com]